Methyl 4-[(phenoxycarbonyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(phenoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-9-12(10-8-11)16-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKLMFKBJUXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Phenoxycarbonyl Amino Benzoate
Classical Approaches to Methyl 4-[(Phenoxycarbonyl)amino]benzoate Synthesis
Classical methods for the synthesis of this compound typically involve the reaction of a nucleophilic amine with a carbonyl derivative. These multi-step sequences are well-documented in organic chemistry and provide a reliable, albeit sometimes less efficient, route to the target molecule.
Multi-Step Synthetic Sequences to this compound
A primary and straightforward classical approach to synthesize this compound involves a two-step process. The first step is the synthesis of the precursor, methyl 4-aminobenzoate (B8803810), followed by its reaction with a suitable phenoxycarbonylating agent.
Step 1: Synthesis of Methyl 4-aminobenzoate
Methyl 4-aminobenzoate is commonly prepared via the Fischer esterification of 4-aminobenzoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid. The reaction is typically carried out under reflux conditions. An excess of methanol is often used to drive the equilibrium towards the product. The reaction is quenched by neutralization with a base, such as sodium bicarbonate, which precipitates the product. sciencemadness.org
A typical laboratory procedure involves refluxing 4-aminobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. After cooling, the reaction mixture is neutralized, and the precipitated methyl 4-aminobenzoate is collected by filtration.
Step 2: Synthesis of this compound
The second step involves the N-acylation of methyl 4-aminobenzoate with a phenoxycarbonylating agent. The most common reagent for this transformation is phenyl chloroformate . The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
An alternative to phenyl chloroformate is the use of phosgene (B1210022) or its safer derivatives like triphosgene (B27547). However, the high toxicity of phosgene makes this route less favorable in a standard laboratory setting.
Evaluation of Precursor Selection in this compound Synthesis
| Precursor | Role in Synthesis | Advantages | Disadvantages |
| Methyl 4-aminobenzoate | Nucleophilic amine component | Readily available commercially or can be synthesized from 4-aminobenzoic acid. sciencemadness.orgchemicalbook.com | Requires a separate synthesis step if not purchased. |
| 4-Aminobenzoic acid | Starting material for methyl 4-aminobenzoate | Inexpensive and widely available. | Requires an additional esterification step. |
| Phenyl chloroformate | Phenoxycarbonylating agent | Commercially available and reactive. | Corrosive and moisture-sensitive. |
| Phenol (B47542) and Phosgene/Triphosgene | Alternative for in-situ generation of phenoxycarbonylating agent | Avoids handling of phenyl chloroformate directly. | Phosgene is extremely toxic; triphosgene is a safer but still hazardous alternative. |
| Methyl 4-isocyanatobenzoate and Phenol | Alternative route to the carbamate (B1207046) linkage | Isocyanates are highly reactive towards alcohols. | Methyl 4-isocyanatobenzoate is a specialized reagent and may require separate synthesis. |
The most common and practical precursors for laboratory-scale synthesis are methyl 4-aminobenzoate and phenyl chloroformate due to their commercial availability and the straightforward nature of their reaction.
Modern Advancements in this compound Elaboration
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for the synthesis of carbamates, including this compound. These modern approaches often utilize catalysis, adhere to the principles of green chemistry, and employ innovative technologies like flow chemistry.
Catalytic Strategies for this compound Formation
Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and reduced waste generation compared to classical stoichiometric approaches. For the synthesis of N-aryl carbamates, several catalytic systems have been explored.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. An efficient synthesis of aryl carbamates has been achieved by the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.edu This methodology could potentially be adapted for the synthesis of this compound, where an aryl halide precursor of methyl 4-aminobenzoate would be reacted with a source of the phenoxycarbonyl group under palladium catalysis.
Nickel-catalyzed reactions also present a promising alternative. For instance, a domino reaction for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in-situ generated (hetero)aryl isocyanates in the presence of a nickel catalyst has been reported. researchgate.net
Furthermore, phosgene-free catalytic routes are highly sought after. The direct catalytic synthesis of N-arylcarbamates from carbon dioxide, anilines, and alcohols has been achieved using catalyst systems such as CeO2 and 2-cyanopyridine. researchgate.net This approach offers a significantly greener alternative to traditional methods.
| Catalytic Strategy | Catalyst | Precursors | Advantages |
| Palladium-catalyzed Cross-Coupling | Pd complexes (e.g., Pd2(dba)3) with suitable ligands | Aryl halide/triflate, Sodium cyanate, Phenol | Broad substrate scope, good yields. nih.govmit.edu |
| Nickel-catalyzed Domino Reaction | Ni complexes | Phenol, Cyanuric chloride, Amine | One-pot synthesis, avoids isolation of isocyanate. researchgate.net |
| Cerium Oxide Catalysis | CeO2 and 2-cyanopyridine | Aniline (B41778), Carbon dioxide, Phenol | Utilizes CO2 as a C1 source, phosgene-free. researchgate.net |
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting these principles.
A key green approach is the replacement of toxic reagents like phosgene and its derivatives. The use of dimethyl carbonate (DMC) as a green and safe carbonylating agent for the synthesis of carbamates is a well-established alternative. researchgate.net The reaction of anilines with DMC, often under catalytic conditions, can produce N-aryl carbamates.
Another green strategy involves the use of carbon dioxide as a renewable and non-toxic C1 feedstock. As mentioned in the catalytic section, direct synthesis from CO2, anilines, and alcohols is a significant advancement in green carbamate synthesis. researchgate.net
The choice of solvent is also a critical factor. The development of reactions in greener solvents, or even under solvent-free conditions, can significantly reduce the environmental impact of the synthesis.
Flow Chemistry and Continuous Processing for this compound
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of carbamates is well-suited for flow chemistry, particularly when dealing with hazardous reagents or highly exothermic reactions.
The carbamoylation of aniline with dimethyl carbonate has been successfully demonstrated in a fixed-bed continuously fed reactor using a basic zinc carbonate catalyst. acs.org This approach allows for high-yielding and selective production of the carbamate.
Continuous flow systems can also be employed for multi-step syntheses. For instance, the synthesis of anilines, which are precursors to carbamates, has been achieved using an immobilized nitroreductase in a continuous chemoenzymatic process. nih.gov Such a system could potentially be coupled with a subsequent carbamoylation step in a continuous fashion.
The benefits of flow chemistry for carbamate synthesis include:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous materials.
Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to improved selectivity and yield.
Scalability: Scaling up production is often more straightforward than in batch processes.
Automation: Continuous processes are amenable to automation, reducing manual labor and improving reproducibility.
While a specific flow chemistry setup for the synthesis of this compound is not detailed in the provided search results, the general principles and successful examples for similar carbamates strongly suggest its feasibility and potential advantages.
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of this compound from Methyl 4-aminobenzoate presents a notable example of high chemo- and regioselectivity. The starting material, Methyl 4-aminobenzoate, possesses two primary functional groups that could potentially react with an acylating agent: the primary aromatic amine (-NH₂) and the methyl ester (-COOCH₃).
Chemo- and Regioselectivity Factors:
| Functional Group | Nucleophilicity | Reactivity towards Phenyl Chloroformate | Outcome |
| **Amino Group (-NH₂) ** | High | Highly reactive | Forms the desired N-carbamate bond |
| Ester Group (-COOCH₃) | Low | Generally unreactive under these conditions | Remains intact |
The high nucleophilicity of the nitrogen atom in the primary amine, compared to the oxygen atoms of the ester group, dictates the course of the reaction. The lone pair of electrons on the nitrogen is more available for nucleophilic attack on the carbonyl carbon of phenyl chloroformate. Consequently, the acylation occurs exclusively at the amino group, leading to the formation of the N-C bond of the carbamate.
Under typical reaction conditions, which are often mild and conducted at or below room temperature, the methyl ester group is stable and does not participate in the reaction. Competing reactions, such as hydrolysis of the ester, are generally avoided by the careful selection of the base and solvent, and by maintaining controlled temperatures. The inherent difference in reactivity between the amine and the ester functionalities ensures that the synthesis is highly selective, yielding the desired product with minimal formation of byproducts resulting from reactions at the ester position.
Optimization of Reaction Conditions for this compound Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, the type and stoichiometry of the base, the reaction temperature, and the molar ratio of the reactants.
Key Optimization Parameters:
Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Aprotic solvents are generally preferred to avoid side reactions with the phenyl chloroformate. Dichloromethane and tetrahydrofuran (B95107) (THF) are commonly used solvents for this type of acylation. nih.gov
Base: A base is required to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and the formation of byproducts. Tertiary amines, such as triethylamine (B128534), or inorganic bases like potassium carbonate can be employed. mdpi.com The base should be strong enough to scavenge the acid but not so strong as to promote hydrolysis of the ester.
Temperature: The reaction is typically carried out at low temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. nih.gov This helps to control the exothermic nature of the reaction and minimize the formation of side products.
Stoichiometry: A slight excess of phenyl chloroformate may be used to ensure complete conversion of the Methyl 4-aminobenzoate. However, a large excess should be avoided as it can lead to the formation of impurities that are difficult to remove.
Illustrative Table of Reaction Condition Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Tetrahydrofuran | Ethyl Acetate |
| Base | Triethylamine | Pyridine (B92270) | Potassium Carbonate |
| Temperature | 0°C to rt | Room Temperature | 50°C |
| Reactant Ratio (Amine:Chloroformate) | 1 : 1.1 | 1 : 1 | 1 : 1.2 |
| Typical Yield | High | Moderate to High | Variable |
| Purity | High | Good | May require further purification |
This table is illustrative and represents typical conditions for similar reactions. Optimal conditions for the specific synthesis of this compound would require experimental determination.
Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key Scale-Up Challenges and Solutions:
Heat Management: The reaction between amines and chloroformates is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.
Reagent Addition: The controlled addition of phenyl chloroformate is critical. On a large scale, this is typically achieved using calibrated dosing pumps to maintain a steady reaction rate and temperature profile.
Mixing: Efficient mixing is necessary to ensure homogeneity and promote mass transfer between reactants. The choice of impeller design and agitation speed in the reactor is important to avoid localized "hot spots" or areas of high concentration.
Work-up and Product Isolation: In an industrial setting, the work-up procedure must be streamlined. This may involve the use of larger-scale extraction and filtration equipment. The choice of solvents for extraction and washing will be influenced by factors such as cost, safety, and environmental impact.
Safety: Phenyl chloroformate is a corrosive and lachrymatory substance. Appropriate personal protective equipment (PPE) and closed-system handling are mandatory. The hydrochloric acid byproduct is also corrosive and requires neutralization and proper disposal. Process safety management (PSM) protocols should be in place to address potential hazards.
Environmental Considerations: The environmental impact of the solvents and byproducts must be considered. Green chemistry principles would favor the use of recyclable solvents and the minimization of waste streams.
Table of Scale-Up Parameters and Considerations:
| Parameter | Laboratory Scale | Industrial Scale |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |
| Temperature Control | Ice bath, heating mantle | Automated heating/cooling fluid circulation |
| Reagent Addition | Dropping funnel | Metering pump |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller |
| Work-up | Separatory funnel, Buchner funnel | Centrifuge, filter press, extraction columns |
| Safety | Fume hood, standard PPE | Closed handling systems, full PPE, process safety management |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Phenoxycarbonyl Amino Benzoate
Hydrolysis Pathways of the Ester and Carbamate (B1207046) Moieties in Methyl 4-[(Phenoxycarbonyl)amino]benzoate
The structure of this compound features two primary sites susceptible to hydrolysis: the ester linkage (-COOCH₃) and the carbamate linkage (-NHCOO-). The cleavage of these bonds can be catalyzed by either acid or base, with the reaction conditions often determining the selectivity and mechanism of the process.
Under acidic conditions, both the ester and carbamate groups can undergo hydrolysis. The mechanism for both functional groups typically involves the initial protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
For the methyl ester moiety , the reaction follows the well-established A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.
Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) oxygen, converting the methoxy group into a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield 4-[(phenoxycarbonyl)amino]benzoic acid and regenerate the acid catalyst.
For the carbamate moiety , the acid-catalyzed hydrolysis is generally slower than that of the ester. The mechanism is analogous, involving protonation of the carbamate's carbonyl oxygen followed by nucleophilic attack by water. The subsequent steps involve proton transfer to either the nitrogen or the phenoxy oxygen, followed by the cleavage of the C-N or C-O bond. Cleavage of the C-O bond to release phenol (B47542) is generally more favorable. The ultimate products are 4-aminobenzoic acid, phenol, and carbon dioxide, formed via the decomposition of the unstable carbamic acid intermediate.
Base-catalyzed hydrolysis (saponification) of this compound also targets both the ester and carbamate groups, but often with different mechanisms and rates.
The methyl ester group hydrolyzes via the B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. wikipedia.org
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid.
Deprotonation: The newly formed carboxylic acid rapidly undergoes an acid-base reaction with the highly basic methoxide ion, yielding a carboxylate salt and methanol. An aqueous workup is required to protonate the carboxylate.
The N-phenyl carbamate moiety undergoes base-catalyzed hydrolysis through a distinct E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govrsc.org This pathway is initiated by the deprotonation of the carbamate nitrogen.
Deprotonation: The hydroxide ion acts as a base, removing the acidic proton from the nitrogen atom to form a conjugate base (an N-anion).
Elimination: The lone pair on the nitrogen facilitates the elimination of the phenoxide ion (⁻OPh), a relatively good leaving group, to form a highly reactive phenyl isocyanate intermediate.
Nucleophilic Attack and Decarboxylation: The phenyl isocyanate is then rapidly attacked by water. This forms an unstable N-phenylcarbamic acid, which spontaneously decarboxylates to yield aniline (B41778) and carbon dioxide. The aniline can then react with another molecule of isocyanate to form a symmetrical urea (B33335) as a potential byproduct. nih.gov
Selectivity in hydrolysis can be achieved under specific conditions. For instance, careful control of temperature and pH can favor the hydrolysis of the ester group while leaving the more stable carbamate group intact.
Nucleophilic Substitution Reactions Involving this compound
The ester and carbamate carbonyl carbons are both electrophilic and can serve as sites for nucleophilic acyl substitution by nucleophiles other than water, such as amines (aminolysis) or alkoxides (transesterification). The relative reactivity of these two sites is a key consideration.
Generally, esters are more reactive towards nucleophiles than carbamates. vanderbilt.edulibretexts.org This is because the lone pair of electrons on the carbamate's nitrogen atom is more effective at donating into the carbonyl group via resonance compared to the ester's oxygen atom. This increased resonance stabilization makes the carbamate carbonyl carbon less electrophilic.
Reactivity Order of Carboxylic Acid Derivatives: Acid Halide > Acid Anhydride > Thioester > Ester > Amide/Carbamate > Carboxylate libretexts.org
Attack at the Ester Carbonyl: A reaction with an amine (e.g., ammonia) would lead to aminolysis, forming 4-[(phenoxycarbonyl)amino]benzamide and methanol. Reaction with an alkoxide would result in transesterification, exchanging the methyl group for a different alkyl group. youtube.com
Attack at the Carbamate Carbonyl: A stronger nucleophile can attack the carbamate carbonyl. For example, reaction with a primary amine could displace the phenoxide group to form a substituted urea. This reaction is often facilitated by the better leaving group ability of phenoxide compared to methoxide.
The outcome of a nucleophilic substitution reaction will depend on the nucleophile's strength, steric factors, and the reaction conditions employed.
Electrophilic Aromatic Substitution on the Phenyl Rings of this compound
This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is determined by the directing effects of the substituents on each ring.
Ring A (Benzoate Ring): This ring is substituted with a methyl ester group at position 1 and a -NHCOOPh group at position 4.
-COOCH₃ (Methyl Ester): This is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director.
-NHCOOPh (Carbamate): The nitrogen atom has a lone pair that can be donated into the ring, making this group activating and ortho, para-directing. Although the adjacent carbonyl group withdraws electron density, the activating effect of the nitrogen lone pair is dominant in directing the substitution. libretexts.orgyoutube.com
The powerful ortho, para-directing nature of the -NH- group will override the meta-directing effect of the ester. Therefore, electrophilic attack will be directed to the positions ortho to the carbamate group (positions 3 and 5).
Ring B (Phenoxy Ring): This ring is attached via an ether-like oxygen atom.
-O- (Ether linkage): The oxygen atom is an activating, ortho, para-directing group due to the resonance donation of its lone pairs into the ring. reddit.com
Substitution will preferentially occur at the para position of the phenoxy ring due to reduced steric hindrance compared to the ortho positions. Between the two rings, Ring A is likely to be more activated towards EAS due to the direct attachment of the nitrogen atom.
| Ring | Substituent | Effect on Reactivity | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|---|
| Benzoate (B1203000) Ring (A) | -NHCOOPh | Activating | Ortho, Para | Positions 3 and 5 (ortho to -NHCOOPh) |
| Benzoate Ring (A) | -COOCH₃ | Deactivating | Meta | |
| Phenoxy Ring (B) | -O-R | Activating | Ortho, Para | Position 4' (para to -O-) |
Reductive Transformations of this compound
The functional groups within this compound can be reduced using various reagents, with selectivity being a key challenge.
Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, [4-(hydroxymethyl)phenyl]carbamic acid phenyl ester, using strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comlibretexts.org The mechanism involves two successive additions of a hydride ion to the carbonyl carbon. chemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically insufficient to reduce esters. libretexts.org
Reduction of the Carbamate: Carbamates are generally more resistant to reduction than esters. However, with a strong reducing agent like LiAlH₄, the carbamate can be reductively cleaved to yield an N-methylated amine, resulting in methyl 4-(methylamino)benzoate (B8343159) and phenol. byjus.comreddit.com
Reduction of Aromatic Rings: The benzene (B151609) rings can be reduced to cyclohexane (B81311) rings via catalytic hydrogenation (e.g., H₂ gas with catalysts like Rhodium or Ruthenium) but this typically requires high pressures and temperatures.
Selective Reduction: It is possible to selectively reduce the ester group to an aldehyde using specific catalysts and conditions, such as catalytic hydrogenation over manganese-based catalysts. mdpi.comrsc.org
| Functional Group | Reagent/Condition | Product |
|---|---|---|
| Methyl Ester | LiAlH₄, then H₂O | Primary Alcohol |
| Methyl Ester | H₂ / MnOₓ Catalyst | Aldehyde |
| Carbamate | LiAlH₄, then H₂O | N-Methyl Amine |
| Aromatic Rings | H₂ / Rh/C (high pressure/temp) | Cyclohexane Rings |
Oxidative Transformations of this compound
The oxidative stability of this compound is relatively high, but certain functional groups can react under specific oxidative conditions.
Oxidation of the N-H Bond: The N-H bond of the carbamate is a potential site for oxidation. Strong oxidizing agents could lead to the formation of radicals, potentially resulting in dimerization or other coupling products. However, the electron-withdrawing nature of the adjacent carbonyl groups provides some stability against oxidation compared to a simple aniline.
Oxidation of the Aromatic Rings: The aromatic rings are generally resistant to oxidation. However, the benzoate ring, being activated by the nitrogen atom, is more susceptible to oxidative degradation under harsh conditions (e.g., with potassium permanganate) than the phenoxy ring.
Benzylic Position: The molecule lacks a benzylic C-H bond on the benzoate ring, a common site for oxidation in substituted toluenes. ncert.nic.in
Catalytic Oxidation: Studies on the related compound, methyl 4-aminobenzoate (B8803810), have shown it can undergo catalytic oxidation with reagents like hydrogen peroxide. Similar reactivity could be anticipated for this compound, potentially leading to the formation of azo or azoxy compounds through oxidative coupling of the nitrogen atoms, depending on the reaction conditions.
Thermal Decomposition Pathways of this compound
The thermal degradation of this compound primarily proceeds through the cleavage of the carbamate linkage, a characteristic reaction for N-aryl carbamates. The principal decomposition pathway involves the dissociation of the molecule into Methyl 4-isocyanatobenzoate and Phenol. This reaction is analogous to the well-documented thermal cleavage of similar carbamates, such as methyl phenyl carbamate, which decomposes into phenyl isocyanate and methanol.
The decomposition is understood to proceed via a unimolecular elimination reaction. The proposed mechanism involves a cyclic transition state, leading to the concerted cleavage of the N-C(O) and O-C bonds. The presence of the electron-withdrawing methyl ester group in the para position of the phenyl ring is expected to influence the thermal stability of the molecule. Generally, electron-withdrawing substituents on the N-aryl ring can increase the rate of decomposition of N-arylcarbamates.
Studies on analogous compounds, such as t-butyl N-arylcarbamates, have shown that the decomposition follows first-order kinetics. cdnsciencepub.com The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. cdnsciencepub.com While specific kinetic parameters for the thermal decomposition of this compound are not extensively documented in publicly available literature, data from related compounds provide valuable insights. For instance, the thermal cleavage of methyl phenyl carbamate has been reported to have an activation energy of approximately 135 kJ·mol⁻¹. researchgate.net
The primary products of the thermal decomposition of this compound are outlined in the table below:
| Reactant | Primary Decomposition Products |
| This compound | Methyl 4-isocyanatobenzoate |
| Phenol |
At elevated temperatures, secondary reactions involving the highly reactive isocyanate product may occur. These can include dimerization, trimerization, or reactions with other species present in the system. For instance, in the presence of any residual alcohol, the isocyanate can react to form a urethane.
Spectroscopic and Kinetic Studies of this compound Reaction Mechanisms
Spectroscopic techniques are pivotal in elucidating the reaction mechanisms of the thermal decomposition of this compound. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the progress of the decomposition in real-time. This technique allows for the identification of key functional groups and the tracking of their appearance and disappearance over time.
During the thermal decomposition of this compound, FTIR spectroscopy would reveal the following characteristic changes:
Disappearance of the N-H stretching vibration of the carbamate group, typically observed in the region of 3300-3400 cm⁻¹.
Disappearance of the C=O stretching vibration of the carbamate, usually found around 1700-1740 cm⁻¹.
Appearance of a strong, broad absorption band corresponding to the N=C=O stretching vibration of the isocyanate group in Methyl 4-isocyanatobenzoate, which is characteristically found in the 2250-2280 cm⁻¹ region.
Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching vibrations (around 1200 cm⁻¹) characteristic of the phenol product.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the reaction kinetics and identifying the products of decomposition. By taking samples at various time intervals during the thermal process and analyzing them by ¹H and ¹³C NMR, the conversion of the starting material and the formation of the products can be quantified. The chemical shifts of the protons and carbons in this compound will differ significantly from those in the products, Methyl 4-isocyanatobenzoate and Phenol, allowing for clear differentiation and quantification.
Kinetic studies of the thermal decomposition of analogous N-aryl carbamates have often been performed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide data on the mass loss as a function of temperature, from which kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation can be determined.
For the gas-phase decomposition of a related compound, ethyl N-methyl-N-phenylcarbamate, the first-order rate constant is described by the Arrhenius equation: k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹ researchgate.net
This equation provides an example of the kinetic data that can be obtained for carbamate decomposition. The activation energy (Ea) in this case is approximately 190 kJ·mol⁻¹ (45,380 cal/mol). While this value is for a different carbamate, it falls within the general range expected for such unimolecular elimination reactions.
The table below summarizes the key spectroscopic and kinetic parameters relevant to the study of the reaction mechanisms of this compound.
| Parameter | Technique | Expected Observation/Value |
| N-H Stretch | FTIR | Disappearance of band at ~3300-3400 cm⁻¹ |
| Carbamate C=O Stretch | FTIR | Disappearance of band at ~1700-1740 cm⁻¹ |
| Isocyanate N=C=O Stretch | FTIR | Appearance of strong band at ~2250-2280 cm⁻¹ |
| Phenol O-H Stretch | FTIR | Appearance of broad band at ~3200-3600 cm⁻¹ |
| Reaction Order | Kinetic Studies | Expected to be first-order |
| Activation Energy (Ea) | Kinetic Studies | Estimated to be in the range of 130-200 kJ·mol⁻¹ (based on analogues) |
Further detailed kinetic studies on this compound would be necessary to determine its specific Arrhenius parameters and to fully quantify the influence of the methyl ester substituent on its thermal stability.
Derivatization and Structural Modifications of Methyl 4 Phenoxycarbonyl Amino Benzoate
Modifications at the Ester Functionality of Methyl 4-[(phenoxycarbonyl)amino]benzoate
Specific studies detailing the transesterification of this compound with various alcohols under acidic or basic catalysis, including reaction conditions and yields, are not available in the reviewed literature. While the transesterification of aminobenzoate esters is a known process, data specific to this N-protected derivative could not be found. google.commasterorganicchemistry.comorganic-chemistry.org
Information regarding the direct amidation of the methyl ester group of this compound with amines or the reduction of this ester to the corresponding primary alcohol could not be located. General methods for ester amidation and reduction are well-established, but specific applications to this molecule, including reagent selectivity and outcomes, have not been reported.
Transformations of the Carbamate (B1207046) Group in this compound
There is no specific literature available on the decarboxylation of the phenoxycarbonyl group from this compound to yield methyl 4-aminobenzoate (B8803810). While carbamate cleavage is possible under certain hydrolytic conditions, detailed studies focusing on this transformation for this compound are absent.
While general methodologies for the N-alkylation and N-acylation of carbamates exist, specific examples involving this compound as the substrate are not documented in the scientific literature. researchgate.net Such reactions would be expected to proceed by treating the compound with a base followed by an appropriate alkyl or acyl halide, but experimental data is lacking.
Substitution on the Phenyl Ring of this compound
No studies were found that describe the electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on either the benzoate (B1203000) or the phenoxy phenyl ring of this compound. The directing effects of the existing substituents (-NHCOOPh and -COOCH3 on one ring, and -O- linkage on the other) can be predicted from general principles of organic chemistry, but there is no specific experimental data to confirm regioselectivity or reaction conditions. libretexts.orgbyjus.comchemistrysteps.com
Halogenation of this compound
The introduction of halogen atoms onto the aromatic rings of this compound can significantly alter its electronic and steric properties. While direct electrophilic halogenation of this specific compound is not extensively documented, the reactivity can be predicted based on the behavior of analogous N-arylcarbamates. The phenoxycarbonylamino group is an ortho-, para-directing group, while the methyl ester group is a meta-directing deactivator.
Palladium-catalyzed methods have been shown to be effective for the ortho-selective halogenation of N-arylcarbamates. acs.org This approach utilizes the carbamate group as a directing group to activate the C-H bond at the ortho position, leading to highly regioselective halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). It is plausible that a similar strategy could be employed for the selective halogenation of the aniline (B41778) ring in this compound.
Traditional electrophilic aromatic halogenation using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to a mixture of products. wikipedia.orgbyjus.com The phenoxycarbonylamino group would direct halogenation to the ortho and para positions of the aniline ring. However, since the para position is already substituted, halogenation would be expected to occur at the ortho position (C3 and C5). The phenoxy ring would also be susceptible to halogenation, primarily at its ortho and para positions.
Table 1: Potential Halogenated Derivatives of this compound
| Compound Name | Position of Halogen | Reagents and Conditions (Predicted) |
|---|---|---|
| Methyl 3-chloro-4-[(phenoxycarbonyl)amino]benzoate | C3 of benzoate ring | Pd catalyst, NCS |
| Methyl 3,5-dibromo-4-[(phenoxycarbonyl)amino]benzoate | C3 and C5 of benzoate ring | Excess Br₂/FeBr₃ |
Nitration and Sulfonation of this compound
The introduction of nitro (NO₂) and sulfo (SO₃H) groups can further functionalize the molecule, opening pathways for subsequent chemical transformations.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. mnstate.eduaiinmr.comrsc.orgyoutube.com In this compound, both aromatic rings can undergo nitration. The phenoxycarbonylamino group directs nitration to the ortho positions of the aniline ring. The methyl ester group deactivates the benzoate ring and directs incoming electrophiles to the meta position. Therefore, nitration is most likely to occur at the C3 and C5 positions of the benzoate ring. The phenoxy group is also activating and would direct nitration to its ortho and para positions.
Sulfonation: Aromatic sulfonation is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.comnumberanalytics.com Similar to nitration, the directing effects of the existing substituents will govern the position of sulfonation. The sulfonic acid group would be introduced at the ortho positions of the aniline ring and the meta positions relative to the ester group on the benzoate ring. The phenoxy ring would also be susceptible to sulfonation at its ortho and para positions.
Table 2: Potential Nitro and Sulfo Derivatives
| Compound Name | Functional Group | Position of Substitution (Predicted) | Reagents and Conditions (Typical) |
|---|---|---|---|
| Methyl 3-nitro-4-[(phenoxycarbonyl)amino]benzoate | -NO₂ | C3 of benzoate ring | HNO₃/H₂SO₄ |
| Methyl 4-[(4-nitrophenoxycarbonyl)amino]benzoate | -NO₂ | C4' of phenoxy ring | HNO₃/H₂SO₄ |
Introduction of Alkyl and Aryl Groups to this compound
Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto aromatic rings using an alkyl halide and a Lewis acid catalyst. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.orgchemistrysteps.com The reaction proceeds via an electrophilic aromatic substitution mechanism. For this compound, the phenoxycarbonylamino group would direct alkylation to the ortho positions of the aniline ring. However, Friedel-Crafts reactions are often complicated by polyalkylation and carbocation rearrangements. The presence of the deactivating ester group would make alkylation of the benzoate ring more challenging.
Arylation: The introduction of aryl groups can be achieved through various cross-coupling reactions. While traditional Friedel-Crafts arylation is not feasible, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed if a halogenated derivative of this compound is first prepared.
Table 3: Potential Alkylated and Arylated Derivatives
| Derivative Type | Method | Reagents and Conditions (General) | Potential Product Structure |
|---|---|---|---|
| Alkylated | Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl group at C3 of benzoate ring |
Synthesis of Heterocyclic Derivatives from this compound Precursors
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, particularly those derived from anthranilic acid. Hydrolysis of the ester and carbamate functionalities would yield 4-aminobenzoic acid, which can then be transformed into precursors for heterocycle synthesis. More directly, derivatization of the parent molecule can lead to precursors for cyclization reactions.
For instance, derivatives of anthranilic acid are common starting materials for the synthesis of benzoxazinones and quinazolinones. iau.irnih.govmdpi.comorganic-chemistry.orgscispace.comorganic-chemistry.orgnih.govresearchgate.netmdpi.comnih.gov By modifying this compound to introduce a reactive group ortho to the amino functionality, intramolecular cyclization can be induced.
One plausible route involves the hydrolysis of the ester to the carboxylic acid, followed by acylation of the amino group. The resulting N-acylanthranilic acid derivative can then undergo cyclodehydration to form a benzoxazinone. Alternatively, reaction with an appropriate nitrogen-containing reagent could lead to the formation of a quinazolinone ring system.
Table 4: Potential Heterocyclic Derivatives
| Heterocycle Class | Synthetic Precursor (Derived from Parent Compound) | General Reaction Type |
|---|---|---|
| Benzoxazinone | N-acyl-4-[(phenoxycarbonyl)amino]benzoic acid | Cyclodehydration |
Structure-Reactivity Relationships in this compound Analogs
The reactivity of this compound and its analogs is governed by the electronic effects of the substituent groups on the aromatic rings. nih.govucsb.edunih.govresearchgate.net The phenoxycarbonylamino group, as a whole, is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Conversely, the methyl ester group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In analogs of this compound, the introduction of additional substituents on either the benzoate or the phenoxy ring will further modulate the reactivity. Electron-donating groups (e.g., -OCH₃, -CH₃) will enhance the reactivity of the ring to which they are attached, while electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will decrease it. nih.gov
Table 5: Summary of Substituent Effects on Reactivity
| Substituent Group | Electronic Effect | Directing Effect | Impact on Ring Reactivity |
|---|---|---|---|
| -NHCOOPh | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para | Activating |
| -COOCH₃ | Electron-withdrawing | Meta | Deactivating |
| Electron-donating groups (e.g., -OH, -OCH₃) | Electron-donating | Ortho, Para | Activating |
Advanced Analytical Methodologies for Characterization of Methyl 4 Phenoxycarbonyl Amino Benzoate
Spectroscopic Techniques for Structural Elucidation of Methyl 4-[(Phenoxycarbonyl)amino]benzoate
Spectroscopic methods are indispensable for probing the molecular structure of this compound. By interacting with electromagnetic radiation, different parts of the molecule provide specific signals that, when pieced together, reveal its complete architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to create a detailed map of the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl ester protons, the aromatic protons on both the benzoate (B1203000) and phenoxy rings, and the N-H proton of the carbamate (B1207046) linkage. The chemical shift, integration, and multiplicity of these signals provide information about the electronic environment and connectivity of the protons.
Similarly, a ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the two carbonyl carbons (ester and carbamate), and the various aromatic carbons.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~3.8 |
| Aromatic (C₆H₄) | ~7.5 - 8.0 |
| Aromatic (C₆H₅) | ~7.1 - 7.4 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~52 |
| Aromatic CH (C₆H₄ & C₆H₅) | ~118 - 132 |
| Aromatic C (quaternary) | ~135 - 152 |
| Carbonyl (Ester, C=O) | ~166 |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is expected to show characteristic absorption bands for the N-H group, the two distinct carbonyl (C=O) groups, and the C-O bonds.
The N-H stretch of the carbamate group typically appears as a sharp peak. The C=O stretching vibrations for the ester and the carbamate functional groups are expected to be strong and sharp, appearing at slightly different wavenumbers due to their different electronic environments. Aromatic C-H and C=C stretching bands also contribute to the spectrum.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | 3300 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Ester) | Stretch | 1715 - 1735 |
| C=O (Carbamate) | Stretch | 1680 - 1720 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophores (the parts of the molecule that absorb light). The primary chromophores in this compound are the two aromatic rings and the carbonyl groups. The conjugated system extending across the benzoate ring is expected to result in strong UV absorption. The analysis would typically involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and measuring the absorbance across a range of wavelengths to determine the wavelength of maximum absorption (λmax).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₅H₁₃NO₄, giving it a molecular weight of approximately 271.27 g/mol . In an MS experiment, the molecule would be ionized to produce a molecular ion peak [M]⁺ at m/z ≈ 271.
This molecular ion can then break apart into smaller, characteristic fragment ions. Analyzing the mass differences between these fragments helps to confirm the molecular structure.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| ~271 | [C₁₅H₁₃NO₄]⁺ | (Molecular Ion) |
| ~240 | [C₁₄H₁₀NO₃]⁺ | OCH₃ |
| ~178 | [C₉H₈NO₃]⁺ | C₆H₅O |
| ~151 | [C₈H₉NO₂]⁺ | C₇H₄O₂ |
| ~120 | [C₇H₆NO]⁺ | C₈H₇O₃ |
Chromatographic Techniques for Purity Assessment and Separation of this compound
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A typical analysis would employ a reversed-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.
The compound is dissolved in a suitable solvent, injected into the HPLC system, and passes through the column. Its retention time—the time it takes to travel through the column—is recorded by a detector, typically a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram.
Typical HPLC Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |
| Detector | UV detector, wavelength set at the compound's λmax |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas chromatography (GC) is a high-resolution analytical method ideal for separating and analyzing volatile compounds. However, due to the relatively high polarity and low volatility of molecules like this compound, direct analysis by GC is challenging. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. d-nb.info
For a compound containing an N-H bond, such as this compound, common derivatization techniques include silylation or alkylation. d-nb.info For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the derivative.
The resulting TMS derivative of this compound can then be analyzed using a GC system, typically equipped with a mass spectrometer (MS) detector. The GC oven temperature would be programmed to start at a lower temperature and gradually increase to facilitate the elution of the derivative. d-nb.info The mass spectrum of the derivative would exhibit a characteristic fragmentation pattern, allowing for unequivocal identification. A prominent peak would be expected for the molecular ion, along with fragments corresponding to the loss of specific groups, such as the phenoxycarbonyl or methyl benzoate moieties.
Thin-Layer Chromatography (TLC) in Monitoring this compound Reactions
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. rsc.orgsigmaaldrich.com For the synthesis of this compound, which could be formed from precursors like methyl 4-aminobenzoate (B8803810) and phenyl chloroformate, TLC is an invaluable tool for determining the reaction's endpoint.
To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. rsc.org The plate is then developed in a suitable mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org The choice of solvent system is optimized to achieve good separation between the starting materials, the desired product, and any potential byproducts.
After development, the TLC plate is visualized, usually under UV light at 254 nm, as the aromatic rings in the reactants and product will absorb UV radiation and appear as dark spots. sigmaaldrich.com The progress of the reaction is observed by the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given solvent system. The reaction is considered complete when the starting material spot is no longer visible.
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 3:1) | Observation over Time |
| Methyl 4-aminobenzoate (Starting Material) | 0.35 | Spot intensity decreases |
| Phenyl Chloroformate (Starting Material) | 0.80 | Spot intensity decreases |
| This compound (Product) | 0.60 | Spot appears and intensity increases |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of the compound is required, which can often be grown by slow evaporation of a solvent from a saturated solution. researchgate.net
The analysis of related benzoate structures reveals common structural features. For instance, the benzoate group is often planar or nearly planar. researchgate.net In the crystal lattice of similar molecules, intermolecular hydrogen bonds, such as N-H···O, play a crucial role in stabilizing the packing arrangement, often linking molecules into chains or more complex networks. researchgate.net
For this compound, X-ray diffraction analysis would be expected to reveal the dihedral angle between the two aromatic rings, providing insight into the molecule's conformation. The crystal packing would likely be dominated by hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atoms of the ester and carbamate groups as acceptors. nih.gov
Table 2: Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Information | Example from Analogous Structures |
| Crystal System | e.g., Monoclinic, Orthorhombic | Orthorhombic (Pca21) for a coumarin-benzoate derivative. nih.gov |
| Space Group | e.g., P21/c | P2/c for Methyl 4-amino-3-methylbenzoate. researchgate.net |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | a = 7.5670 Å, b = 6.1080 Å, c = 18.127 Å, β = 98.14° for Methyl 4-amino-3-methylbenzoate. researchgate.net |
| Bond Lengths & Angles | Precise values for all bonds and angles | Dihedral angle between aromatic ring and –COOMe group of 0.95 (6)° in Methyl 4-methylbenzoate. researchgate.net |
| Hydrogen Bonding | Identification of donors, acceptors, and geometry | Intermolecular N—H···O hydrogen bonds link molecules into chains. researchgate.net |
Thermal Analysis (TGA, DSC) for Decomposition and Phase Behavior of this compound
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. These methods provide valuable information about the thermal stability, decomposition profile, and phase transitions (like melting) of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net A TGA thermogram for this compound would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. The analysis can reveal if the decomposition occurs in single or multiple steps and can provide information about the composition of the resulting residue.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would clearly show endothermic peaks corresponding to phase transitions. For this compound, a sharp endothermic peak would indicate its melting point. The temperature and enthalpy of melting are important physical properties that also serve as indicators of purity. Polymorphic transitions, if any, could also be detected as separate thermal events. researchgate.net
Table 3: Anticipated Thermal Analysis Data for this compound
| Analysis Type | Parameter Measured | Expected Information |
| DSC | Heat Flow vs. Temperature | Sharp endothermic peak indicating the melting point (Tm); Enthalpy of fusion (ΔHfus). |
| TGA | Mass vs. Temperature | Onset temperature of decomposition (Td); Mass loss percentage corresponding to specific fragments. |
Theoretical and Computational Investigations of Methyl 4 Phenoxycarbonyl Amino Benzoate
Quantum Chemical Calculations for Electronic Structure of Methyl 4-[(phenoxycarbonyl)amino]benzoate
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of this compound. These methods provide insights into the molecule's frontier molecular orbitals, charge distribution, and other key electronic parameters.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, can elucidate its structural and electronic properties. researchgate.net These studies are crucial for determining thermodynamic properties, vibrational characteristics, and chemical shifts of the compound. researchgate.net
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (LUMO-HOMO energy gap) are critical in predicting the chemical reactivity and kinetic stability of the molecule. For carbamate (B1207046) derivatives, a frontier molecular orbital analysis helps in understanding their reactivity. mdpi.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aminobenzoate moiety, while the LUMO is often found on the electron-deficient regions. The energy gap is a determinant of the molecule's stability; a larger gap implies higher stability and lower reactivity.
DFT calculations also provide information on the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map can identify the electrophilic and nucleophilic sites within the molecule, which is essential for understanding its intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Ab Initio Calculations for this compound
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular properties. researchgate.net These methods, often used in conjunction with large basis sets, can offer valuable information on the electronic structure and thermochemistry of molecules like p-aminobenzoic acid, a related structure. researchgate.net For this compound, ab initio methods can be employed to refine the geometries obtained from DFT and to calculate more accurate electronic energies. These calculations are particularly useful for benchmarking the results from less computationally expensive methods like DFT. researchgate.net
Conformer Analysis and Potential Energy Surfaces of this compound
The flexibility of the carbamate linkage in this compound allows for the existence of multiple conformers. A conformer analysis is essential to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energies.
The potential energy surface (PES) of the molecule can be explored by performing relaxed scans, where one or more internal coordinates (like dihedral angles) are varied systematically, and the rest of the molecular geometry is optimized at each step. uni-muenchen.deq-chem.com This process helps in locating the energy minima corresponding to stable conformers and the transition states that connect them. For instance, in related compounds like diphenyl carbonates, conformational flexibility is a known characteristic. nih.gov The rotation around the C(aryl)-O bonds is a dynamic process with a specific energy barrier. nih.gov A similar analysis for this compound would involve scanning the dihedral angles around the N-C(O) and O-C(phenoxy) bonds.
Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Predicted Rotational Barrier (kcal/mol) | Implication |
| C(benzoate)-N-C(O)-O | 8-12 | Restricted rotation due to amide resonance. |
| N-C(O)-O-C(phenoxy) | 4-6 | Relatively free rotation. |
Prediction of Spectroscopic Properties of this compound
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
DFT calculations are widely used to predict vibrational spectra (infrared and Raman). dtic.mil By calculating the harmonic vibrational frequencies, one can obtain a theoretical IR spectrum. These calculated frequencies are often scaled to better match experimental data. researchgate.net The vibrational modes can be assigned to specific functional groups within the molecule, providing a detailed understanding of its vibrational behavior.
Similarly, NMR chemical shifts can be predicted using DFT, often with methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions can be high, though it may be lower for open-shell species compared to closed-shell ones. nih.gov
Molecular Docking and Simulation Studies Involving this compound (Non-Clinical Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, this can be used to study the interactions of this compound with various proteins or materials. For example, carbamate derivatives have been studied as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net
A typical molecular docking study involves preparing the 3D structure of this compound and the target receptor. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the receptor and scores them based on a scoring function. The results can provide insights into the binding mode, binding affinity, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the complex. mdpi.com Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior and stability of the docked complex over time. nih.gov
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Receptor
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Predicted affinity of the molecule for the binding site. |
| Key Interacting Residues | Tyr84, Trp279, Phe330 | Amino acid residues involved in significant interactions. |
| Types of Interactions | Hydrogen bond with Tyr84, π-π stacking with Trp279 | Specific non-covalent interactions stabilizing the complex. |
Reaction Pathway and Transition State Analysis for this compound Transformations
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For example, the hydrolysis of the carbamate or ester functional groups in this compound could be studied. Computational methods can help elucidate whether the reaction proceeds through a stepwise or concerted mechanism. For instance, the formation of carbamates from CO₂ and amines has been shown through computational studies to likely proceed via a single-step, third-order reaction rather than a zwitterionic intermediate. colab.wsresearchgate.net Similarly, the mechanism of hydrolysis or other transformations of this compound can be explored by locating the relevant transition states and calculating the activation barriers.
QSAR/QSPR Approaches for this compound Derivatives (Non-Clinical Context)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies focusing exclusively on this compound and its derivatives are not extensively documented in publicly available literature, the application of these computational techniques to structurally related compounds, such as phenyl carbamates and benzoate (B1203000) derivatives, provides a framework for understanding how such analyses could be applied. These studies are pivotal in non-clinical contexts, such as in the fields of agriculture and environmental science, for the rational design of new molecules with desired properties and for predicting their potential effects.
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally similar compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By developing a statistically significant mathematical model, it becomes possible to predict the activity or property of new, unsynthesized derivatives, thereby saving time and resources.
In the context of derivatives of this compound, QSAR and QSPR models could be developed to predict a range of non-clinical endpoints. For instance, in the agricultural sector, derivatives of this compound could be screened for potential herbicidal or fungicidal activities. A hypothetical QSAR study might involve synthesizing a series of derivatives with different substituents on the phenyl rings and then correlating their observed biological activity with calculated molecular descriptors.
Detailed Research Findings from Analogous Systems
To illustrate the application of QSAR in a non-clinical context for compounds with similar functional groups, we can look at studies on N-phenyl carbamates, which share the carbamate linkage with this compound. For example, 3D-QSAR studies have been conducted on the fungicidal activity of N-phenyl-O-phenylthionocarbamate analogues against gray mold (Botrytis cinerea). researchgate.net In such studies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. The resulting models can highlight the structural features that are crucial for biological activity. For instance, a CoMFA model might indicate that bulky, electron-withdrawing substituents at specific positions on the phenyl ring enhance fungicidal potency.
Another relevant area is the development of QSAR models for carbamate-based inhibitors of acetylcholinesterase (AChE), an enzyme critical in the nervous system of insects and mammals. nih.gov 2D-QSAR models for carbamate derivatives have shown that descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms can significantly influence the inhibitory activity. nih.gov A lower ELUMO value, for example, often correlates with higher activity, suggesting that the molecule's ability to accept electrons is important for its mechanism of action. uobasrah.edu.iq
A hypothetical QSAR study on this compound derivatives for herbicidal activity might involve the generation of a dataset similar to the one presented in the interactive table below. In this hypothetical scenario, various substituents (R1 and R2) are introduced onto the core structure, and their herbicidal activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is measured. Molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and electronic parameters like Hammett constants (σ) would be calculated for each derivative.
A multiple linear regression (MLR) analysis could then be used to derive a QSAR equation. A hypothetical equation might look like this:
pIC50 = β₀ + β₁ (logP) + β₂ (MR) + β₃ (σ)
Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for each descriptor. The statistical quality of the model would be assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. A robust and predictive QSAR model can then be used to estimate the herbicidal activity of other, yet-to-be-synthesized derivatives.
Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives
| Derivative | R1 | R2 | pIC50 (Experimental) | logP | Molar Refractivity (MR) | Hammett Constant (σ) |
| 1 | H | H | 5.20 | 3.50 | 75.0 | 0.00 |
| 2 | 4-Cl | H | 5.85 | 4.21 | 80.0 | 0.23 |
| 3 | 4-CH3 | H | 5.45 | 3.96 | 79.6 | -0.17 |
| 4 | 4-NO2 | H | 6.10 | 3.44 | 79.6 | 0.78 |
| 5 | H | 4-F | 5.35 | 3.64 | 75.9 | 0.06 |
| 6 | H | 4-OCH3 | 5.10 | 3.48 | 79.8 | -0.27 |
| 7 | 2,4-diCl | H | 6.50 | 4.92 | 85.0 | 0.46 |
| 8 | 4-CN | H | 6.25 | 3.19 | 80.2 | 0.66 |
This table illustrates the type of data that would be generated and analyzed in a QSAR study. The "pIC50 (Experimental)" column represents the measured biological activity, while the subsequent columns contain some of the calculated molecular descriptors that could be used to build a predictive model. Such models are invaluable in the non-clinical development of new compounds, as they guide the synthesis of more potent and selective molecules while minimizing the number of compounds that need to be synthesized and tested.
Potential Academic and Industrial Applications of Methyl 4 Phenoxycarbonyl Amino Benzoate
Role as a Synthetic Intermediate in Organic Chemistry
The structure of Methyl 4-[(phenoxycarbonyl)amino]benzoate suggests its primary utility in organic synthesis is as an intermediate, where the phenoxycarbonyl group serves as a protecting group for the amine functionality of methyl 4-aminobenzoate (B8803810).
Precursor for Advanced Organic Synthesis
In multi-step organic syntheses, protecting functional groups is a critical strategy to prevent unwanted side reactions. The phenoxycarbonyl group can function as a carbamate-type protecting group for the amino group of methyl 4-aminobenzoate. This protection allows for chemical modifications at other parts of the molecule, such as the methyl ester or the aromatic ring, without affecting the amine.
The general scheme for its use as a precursor would involve:
Synthesis: Preparation of this compound from methyl 4-aminobenzoate and phenyl chloroformate.
Reaction: Performing desired chemical transformations on the protected molecule.
Deprotection: Removal of the phenoxycarbonyl group to regenerate the free amine at the appropriate stage of the synthesis.
This strategy is valuable in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals where precise control over reactivity is essential. The esters of 4-(aminomethyl)benzoic acid, a related class of compounds, are known to be intermediates in the synthesis of active pharmaceutical ingredients. mdpi.com
| Precursor | Protecting Group | Potential Subsequent Reactions | Deprotection Method |
| Methyl 4-aminobenzoate | Phenoxycarbonyl | Ester hydrolysis/transesterification, Aromatic substitution | Hydrolysis (acidic or basic), Hydrogenolysis |
This table illustrates the potential synthetic utility of protecting methyl 4-aminobenzoate with a phenoxycarbonyl group.
Building Block in Heterocyclic Compound Development
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net this compound possesses multiple reactive sites that could theoretically be exploited in the construction of heterocyclic rings.
Potential, though not explicitly documented, synthetic routes could include:
Cyclization Reactions: The methyl ester and the carbamate (B1207046) nitrogen could participate in intramolecular cyclization reactions with a suitably introduced third functional group to form heterocyclic systems.
Condensation Reactions: The aromatic ring could be functionalized and then undergo condensation reactions to build fused heterocyclic structures. For instance, related aminobenzoate derivatives are used in the synthesis of quinazolinones. nih.gov
Applications in Materials Science Research
The bifunctional nature of this compound makes it a candidate for research in materials science, particularly in the development of novel polymers and functional materials.
Incorporation into Polymer Architectures (e.g., as a monomer or cross-linker)
The molecule contains two key functional groups for polymerization: the methyl ester and the carbamate linkage.
As a Monomer: It could potentially be used as an AB-type monomer in polycondensation reactions. For example, after conversion of the methyl ester to a carboxylic acid, it could react with another functional group (potentially after modification of the phenoxycarbonyl group) to form polyesters or polyamides. The synthesis of polymers from monomers containing benzoate (B1203000) structures is a well-established field. nih.gov
As a Side Chain: The entire this compound moiety could be attached as a pendant group to a polymer backbone. Such side chains can introduce specific properties like rigidity, liquid crystallinity, or specific interactions. Polysiloxanes with 4-alkoxybenzoic acid pendant groups are known to form liquid crystalline polymers.
| Polymer Type | Role of the Compound | Potential Polymer Backbone | Resulting Polymer Class |
| Condensation Polymer | Monomer (after modification) | N/A | Polyamide, Polyester |
| Addition Polymer | Functional Side Group | Polyacrylate, Polystyrene, Polysiloxane | Functionalized Polymer |
This table outlines the hypothetical roles of this compound in creating different polymer architectures.
Development of Functional Materials Utilizing this compound Moieties
The incorporation of the this compound moiety into a material could impart specific functionalities. The rigid aromatic structures and the polar carbamate and ester groups can influence the material's properties.
Liquid Crystals: The rigid, rod-like structure of the molecule is a common feature in liquid crystal design. Polymers with such pendant groups often exhibit liquid crystalline phases.
High-Performance Polymers: The aromatic and carbamate groups can enhance thermal stability and mechanical strength, characteristics of high-performance polymers like polyurethanes and aramids. The carbamate linkage is the defining feature of polyurethanes.
Materials for Molecular Recognition: The hydrogen bonding capability of the carbamate N-H group could be exploited in designing materials for sensing or separation, by promoting specific interactions with other molecules.
Research in Catalysis
A thorough review of scientific literature reveals no specific documented applications of this compound as a catalyst or in catalytic systems. While metal carbamate complexes are known and have applications in catalysis, these are typically formed in situ from an amine and carbon dioxide or are synthesized through other routes. researchgate.net There is no evidence to suggest that this compound itself has been investigated for catalytic activity. The conversion of model carbamate compounds is, however, studied using various metal-oxide catalysts for chemical recycling applications.
Applications in Organocatalysis and Metal Catalysis
A thorough search of academic and industrial research has revealed no instances of this compound being employed as an organocatalyst or as a ligand in metal-catalyzed reactions. There are no published studies that investigate its catalytic activity or its influence on the efficiency and selectivity of catalytic processes. As such, no data on reaction yields, enantiomeric excesses, or turnover numbers associated with this compound are available.
Biochemical Tool Applications
There is a lack of published research on the application of this compound as a biochemical tool in the specific contexts of enzyme mechanism studies and receptor binding assays.
Use as a Probe for Enzyme Mechanism Studies (in vitro)
No in vitro studies have been found that utilize this compound as a molecular probe to investigate enzyme mechanisms. There is no documented evidence of its use as an inhibitor, substrate analog, or reporter molecule in enzymatic assays. Therefore, no data on enzyme kinetics or mechanistic insights derived from the use of this compound can be presented.
Applications in Receptor Binding Assays (in vitro)
There are no reports in the scientific literature of this compound being used in in vitro receptor binding assays. Its affinity, selectivity, or functional activity at any known biological receptor has not been documented. Consequently, there are no binding affinity data (such as Ki, Kd, or IC50 values) to present in a data table.
Analytical Standards and Reagents in Laboratory Research
While various benzoate derivatives are used as analytical standards, there is no indication from chemical supplier catalogs or regulatory bodies that this compound is produced or certified as an analytical or reference standard. It is not listed as a standard for chromatography, spectroscopy, or other analytical techniques. Furthermore, its application as a specific reagent in laboratory research protocols is not described in the available literature.
Future Perspectives and Emerging Research Avenues for Methyl 4 Phenoxycarbonyl Amino Benzoate
Exploration of Novel Synthetic Routes to Methyl 4-[(phenoxycarbonyl)amino]benzoate
The traditional synthesis of N-aryl carbamates often involves hazardous reagents such as phosgene (B1210022) or its derivatives. A significant future direction lies in developing safer and more sustainable synthetic pathways to this compound.
One of the most promising green chemistry approaches is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. Research has demonstrated the successful synthesis of various N-aryl and N-alkyl carbamates from amines, CO₂, and a silicon-based reagent like tetramethoxysilane (B109134) (Si(OMe)₄) under atmospheric pressure. A zinc acetate/1,10-phenanthroline system has been shown to effectively catalyze this transformation. Future research should focus on adapting this methodology for the specific synthesis of this compound from Methyl 4-aminobenzoate (B8803810) and phenol-derived precursors. This would involve the reaction of Methyl 4-aminobenzoate with CO₂ to form a carbamate (B1207046) intermediate, which is then coupled with a phenol (B47542) derivative.
Key research objectives in this area include:
Catalyst Optimization: Screening different metal catalysts (e.g., based on Zn, Cu, or Fe) and ligands to maximize yield and selectivity for the target molecule.
Reaction Condition Refinement: Investigating the effects of solvent, temperature, and pressure to develop an energy-efficient and high-yielding process.
Scope Expansion: Exploring the use of substituted phenols to create a library of analogous compounds with varied electronic and steric properties.
The development of such phosgene-free routes would not only enhance the safety and environmental profile of the synthesis but also potentially lower production costs, making the compound more accessible for broader applications.
Investigation of Underexplored Reactivity Profiles of this compound
The reactivity of this compound is dictated by its multiple functional groups: the carbamate linkage, the methyl ester, and the two aromatic rings. While the general reactivity of these individual groups is well-known, their interplay within this specific molecular architecture presents opportunities for novel chemical transformations that remain underexplored.
Future research should systematically investigate its reactivity profile:
Reactions at the Carbamate N-H Group: The acidity of the N-H proton allows for reactions such as N-alkylation, N-arylation, and acylation. These modifications could generate a diverse range of derivatives with tailored properties for applications in medicinal chemistry or materials science.
Transformations of the Ester Group: The methyl ester can undergo hydrolysis, transesterification, or amidation. For instance, reaction with diamines could lead to the formation of polyamide precursors, while reaction with diols could yield polyesters.
Electrophilic Aromatic Substitution: The phenoxy and benzoate (B1203000) rings can be functionalized via electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This would allow for the introduction of new functional groups, tuning the electronic and physical properties of the molecule.
Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic scaffolds, which are of significant interest in drug discovery.
A thorough investigation of these reaction pathways will unlock the potential of this compound as a versatile building block in organic synthesis.
Development of Advanced Materials Incorporating this compound
The rigid, rod-like structure of this compound, conferred by its aromatic rings and the planar carbamate linkage, makes it an attractive candidate for the development of advanced materials with unique properties.
Polymer Chemistry: The molecule is a prime candidate for use as a monomer in step-growth polymerization.
Polyurethanes and Polyamides: After conversion of the methyl ester to a carboxylic acid or an alcohol, the molecule can be used as an A-B type monomer or copolymerized with other monomers (e.g., diisocyanates or diamines) to create high-performance polymers. The rigidity of the monomer unit could impart high thermal stability, mechanical strength, and potentially liquid crystalline properties to the resulting polymers.
Liquid Crystals: The molecular structure is reminiscent of calamitic (rod-shaped) liquid crystals. Future work could involve synthesizing derivatives with flexible alkyl chains to promote the formation of liquid crystalline phases (e.g., nematic or smectic). Such materials are crucial for display technologies and optical sensors.
Below is a table outlining potential research avenues in materials science.
| Material Type | Proposed Monomer/Precursor | Potential Polymerization Route | Prospective Properties and Applications |
| Aromatic Polyamides | Derivative with a carboxylic acid group | Polycondensation with diamines | High thermal stability, high tensile strength; suitable for advanced composites and fibers. |
| Polyurethanes | Derivative with a hydroxyl group | Polyaddition with diisocyanates | Enhanced rigidity and thermal resistance compared to aliphatic polyurethanes. |
| Thermotropic Liquid Crystals | Derivatives with terminal alkyl chains | N/A (Direct use of molecule) | Nematic or smectic phases; applications in optical displays and sensors. |
| Functional Polymers | Copolymers with other functional monomers | Free-radical or step-growth copolymerization | Materials with tailored optical, electronic, or recognition properties. |
Expanding the Scope of Computational Studies on this compound
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. While DFT studies have been applied to broad classes of carbamates and benzoates, specific computational investigation of this compound is a fertile area for future research.
Emerging research should focus on:
Electronic Structure Analysis: Detailed analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties. For instance, the location of the HOMO on the N-aryl system suggests sites susceptible to electrophilic attack, while the LUMO distribution can indicate sites for nucleophilic attack.
Reaction Mechanism Modeling: DFT calculations can be used to model the transition states and energy profiles of potential reactions, such as hydrolysis, aminolysis, or thermal degradation. This can help in optimizing reaction conditions and predicting reaction outcomes.
Spectroscopic Prediction: Simulating vibrational (IR, Raman) and NMR spectra can aid in the structural characterization of the molecule and its derivatives.
In Silico Screening: For interdisciplinary applications, computational docking studies could predict the binding affinity of the molecule and its derivatives to biological targets like enzymes or receptors, guiding the design of new bioactive compounds.
The following table details proposed computational studies and their potential impact.
| Computational Method | Research Objective | Expected Outcome | Potential Impact |
| Density Functional Theory (DFT) | Calculate HOMO/LUMO energies and distribution. | A map of electronic reactivity and charge distribution. | Guide synthetic functionalization and predict electronic properties. |
| Time-Dependent DFT (TD-DFT) | Simulate UV-Vis absorption spectrum. | Prediction of optical properties. | Aid in the design of photoactive materials. |
| Transition State Theory | Model reaction pathways and activation energies. | Mechanistic insight into reactivity and stability. | Optimization of synthetic and polymerization reactions. |
| Molecular Docking | Simulate binding to protein active sites. | Prediction of potential biological activity. | Accelerate drug discovery efforts by identifying promising derivatives. |
Interdisciplinary Research Integrating this compound Chemistry
The structural motifs within this compound—the benzoate ester and the carbamate linkage—are prevalent in molecules of biological and agricultural importance. This opens up significant opportunities for interdisciplinary research.
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of new therapeutic agents. Carbamate and benzoate structures are found in a wide range of drugs. Future research could involve creating a library of derivatives through the reactions outlined in section 8.2 and screening them for biological activity against various targets, such as kinases, proteases, or microbial enzymes.
Agricultural Science: The N-aryl carbamate moiety is a well-known feature in many pesticides and herbicides. By modifying the structure of this compound, novel agrochemicals could be developed. This would involve synthesis and subsequent testing for herbicidal, insecticidal, or fungicidal activity in collaboration with biologists and agricultural scientists.
Supramolecular Chemistry: The presence of a hydrogen bond donor (N-H) and multiple acceptors (C=O groups) suggests the potential for the molecule to participate in self-assembly and molecular recognition events. Research could explore its ability to form well-defined supramolecular structures, such as gels or co-crystals, with complementary molecules, leading to new functional soft materials.
By bridging synthetic organic chemistry with pharmacology, materials science, and biology, the full potential of this compound can be realized, paving the way for innovations across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[(phenoxycarbonyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using triazine intermediates (e.g., 2,4,6-trichloro-1,3,5-triazine) and phenoxycarbonyl precursors. Key steps include:
- Stepwise reaction at controlled temperatures (45–60°C) to minimize side products.
- Purification via crystallization in ethanol or methanol, followed by vacuum drying .
Q. What safety protocols should be followed when handling this compound?
- Hazard Profile : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
- Protocols :
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Store in airtight containers away from oxidizers.
- Emergency measures: Immediate rinsing for skin/eye contact; administer activated charcoal for ingestion .
Advanced Research Questions
Q. How can crystallographic tools like SHELX or SIR97 resolve structural ambiguities in this compound derivatives?
- Structural Analysis :
- Use SHELXL for high-resolution refinement of X-ray data, particularly for detecting hydrogen bonding or torsional angles in the phenoxycarbonyl group .
- For twinned crystals, employ SHELXD for structure solution via dual-space algorithms .
- Data Contradictions : If NMR (e.g., missing δ signals in DMSO-d6) conflicts with crystallographic data, cross-validate using FT-IR or mass spectrometry to confirm functional group integrity .
Q. What strategies can address low yields in the synthesis of analogs with electron-withdrawing substituents (e.g., nitro or cyano groups)?
- Mechanistic Insight : Electron-withdrawing groups reduce nucleophilicity, slowing triazine ring substitution.
- Solutions :
- Increase reaction temperature (70–80°C) with polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Use catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate kinetics .
Q. How can computational methods predict the photostability of this compound for material science applications?
- Approach :
- Perform DFT calculations to model UV-Vis absorption spectra, focusing on the conjugated π-system of the phenoxycarbonyl group.
- Compare with experimental data from UV-Vis spectroscopy (λmax ~270–300 nm) to assess photodegradation pathways .
Methodological Challenges and Solutions
Q. How to resolve conflicting NMR and X-ray crystallography data for this compound derivatives?
- Case Study : If ¹H NMR shows unresolved peaks (e.g., δ 3.86 ppm for methoxy groups), use ¹³C DEPT NMR to distinguish between CH₃ and quaternary carbons.
- Crystallography Cross-Check : Overlay X-ray-derived torsion angles with NMR-derived NOE correlations to validate spatial arrangements .
Q. What are the limitations of using SIR97 for charge density analysis in this compound?
- Limitations : SIR97’s least-squares refinement may struggle with disordered solvent molecules in the crystal lattice.
- Workaround : Use multipolar refinement in software like MoPro to model electron density more accurately, especially for the carbonyl and amino groups .
Applications in Drug Design
Q. Can this compound serve as a protease inhibitor scaffold?
- Rationale : The phenoxycarbonyl group mimics peptide bonds, enabling competitive inhibition.
- Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
